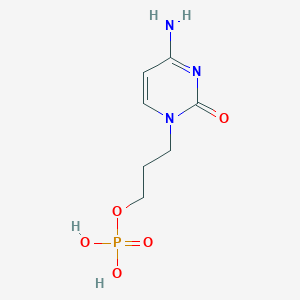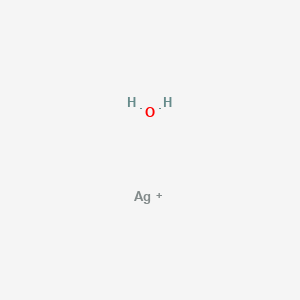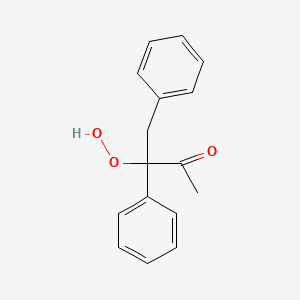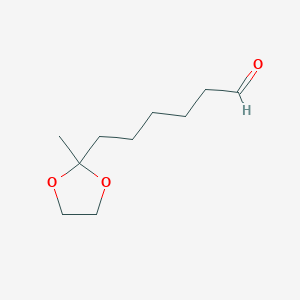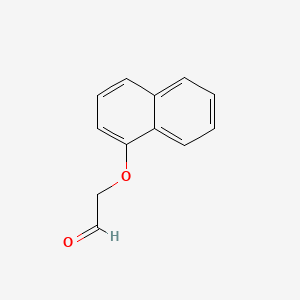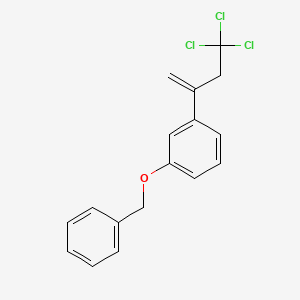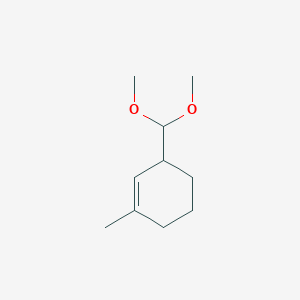
3-(Dimethoxymethyl)-1-methylcyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethoxymethyl)-1-methylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a dimethoxymethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)-1-methylcyclohexene typically involves the reaction of 1-methylcyclohexene with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds via an electrophilic addition mechanism, where the formaldehyde dimethyl acetal acts as the electrophile, and the 1-methylcyclohexene serves as the nucleophile.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions result in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated cyclohexenes
科学研究应用
3-(Dimethoxymethyl)-1-methylcyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving oxidation and reduction processes.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies focusing on its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 3-(Dimethoxymethyl)-1-methylcyclohexene involves its interaction with various molecular targets. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohols. The pathways involved in these reactions include electrophilic addition, nucleophilic substitution, and catalytic hydrogenation.
相似化合物的比较
Dimethoxymethane: A simpler compound with similar functional groups but lacking the cyclohexene ring.
1-Methylcyclohexene: A structurally similar compound without the dimethoxymethyl group.
Formaldehyde Dimethyl Acetal: A precursor used in the synthesis of 3-(Dimethoxymethyl)-1-methylcyclohexene.
Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and a dimethoxymethyl group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
57279-10-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3-(dimethoxymethyl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H18O2/c1-8-5-4-6-9(7-8)10(11-2)12-3/h7,9-10H,4-6H2,1-3H3 |
InChI 键 |
MWWZNXHBLHFQCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(CCC1)C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
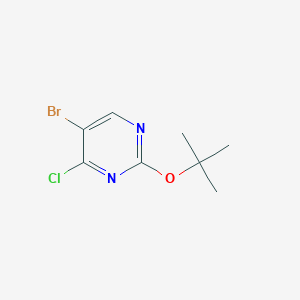
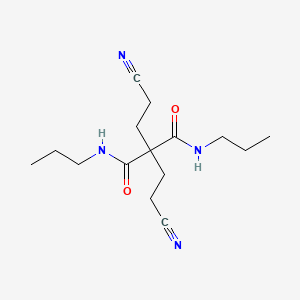
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
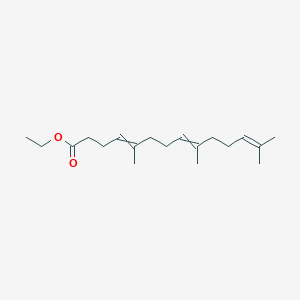
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
